molecular formula C28H25F2NO5 B564890 Ezetimibe-d4 Diacetate CAS No. 1217861-13-6

Ezetimibe-d4 Diacetate

Número de catálogo: B564890
Número CAS: 1217861-13-6
Peso molecular: 497.531
Clave InChI: DCEGDCNFJOXKQY-MDTCGDLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ezetimibe-d4 Diacetate is a deuterium-labeled derivative of Ezetimibe (SCH 58235), a well-characterized inhibitor of cholesterol absorption and Niemann-Pick C1-like1 (NPC1L1) protein. Deuterium labeling (replacement of hydrogen with deuterium at four positions) enhances metabolic stability and prolongs the compound’s half-life in pharmacokinetic studies, making it valuable for tracer applications in drug metabolism research . Its chemical structure includes two acetylated hydroxyl groups, contributing to its diacetate designation (CAS: 191330-56-0 or 163380-20-9, with discrepancies noted between sources ). This compound is also recognized as a potent Nrf2 activator, implicating it in oxidative stress modulation pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ezetimibe-d4 Diacetate involves multiple steps, starting with the preparation of deuterium-labeled intermediates. One common method involves the use of [2H5] fluorobenzene to prepare [2H4] Ezetimibe . The synthesis typically includes steps such as halogenation, coupling reactions, and esterification to introduce the deuterium atoms and form the diacetate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized conditions such as controlled temperature, pressure, and the use of specific catalysts are employed to ensure high yield and purity. Techniques like spray-drying and solvent-antisolvent precipitation are used to enhance the solubility and bioavailability of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Ezetimibe-d4 Diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent alcohol form.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further studies and applications.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Ezetimibe-d4 diacetate is used extensively in pharmacokinetic (PK) studies to trace the absorption and distribution of ezetimibe and its metabolites in the body. The incorporation of deuterium allows for precise measurements using mass spectrometry, which is essential for understanding how ezetimibe interacts with other medications, such as statins.

  • Case Study: Interaction with Rosuvastatin
    A study investigated the PK interactions between ezetimibe and rosuvastatin. It was found that coadministration increased the systemic exposure of free ezetimibe without significant adverse effects. This suggests that using this compound can help elucidate the combined effects of these drugs on lipid levels, particularly low-density lipoprotein cholesterol (LDL-C) .

Clinical Efficacy Evaluation

This compound is also applied in evaluating clinical efficacy in reducing LDL-C levels. Its use in trials helps determine how well ezetimibe works alone or in combination with other lipid-lowering agents.

  • Case Study: Ezetimibe with Statins
    In a clinical trial involving patients with hyperlipidemia, the addition of ezetimibe to statin therapy resulted in a significant reduction in LDL-C levels by approximately 24%. The study utilized ezetimibe-d4 to track the drug's effectiveness and its impact on various lipid markers .

Research on Metabolic Effects

Beyond its role in lipid lowering, this compound has been studied for its potential effects on glucose metabolism and inflammation markers.

  • Findings on Metabolic Health
    Research indicated that treatment with ezetimibe not only reduced LDL-C but also improved markers related to glucose metabolism and inflammation. For instance, a study showed that patients treated with ezetimibe experienced reductions in fasting serum insulin levels and high-sensitive C-reactive protein . This highlights the broader implications of cholesterol absorption inhibition on overall metabolic health.

Table: Summary of Key Findings from Studies Involving this compound

Study FocusKey ResultsReference
PK Interaction with RosuvastatinIncreased systemic exposure of free ezetimibe; no significant safety issues
Efficacy with StatinsLDL-C reduction by 24% when combined with statins
Metabolic EffectsImproved glucose metabolism; reduced insulin levels

Comparación Con Compuestos Similares

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Molecular Formula CAS Number Key Features Applications/Activities
Ezetimibe-d4 Diacetate C₃₈H₃₃D₄F₂NO₆ 191330-56-0 Deuterium-labeled, diacetylated; NPC1L1 inhibition, Nrf2 activation Cholesterol research, metabolic stability studies
Hematoxin Diacetate Not specified Not provided Natural diacetate derivative; protein tyrosine kinase inhibition Anticancer research (isolated from Haematoxylum campechianum)
Scabrosin Diacetate Not specified Not provided Epidithiodioxopiperazine family; ROS induction via mixed disulfide bonds Targeting zinc-binding proteins, stress pathway modulation
Sodium Diacetate C₄H₇NaO₄ 126-96-5 Organic acid salt; antimicrobial properties Food preservation, silage additives
2-Butyne-1,4-diol-d4 Diacetate C₈H₆D₄O₄ Not provided Deuterated alkyne diacetate; precise molecular weight: 174.083 Isotopic labeling in organic synthesis

Pharmacological and Metabolic Comparisons

  • Deuterated vs. Non-Deuterated Forms: this compound exhibits slower metabolic degradation compared to non-deuterated Ezetimibe, attributed to deuterium’s kinetic isotope effect. This property is critical in mass spectrometry-based tracer studies . In contrast, non-deuterated diacetates like Hematoxin Diacetate lack this metabolic advantage but retain bioactivity (e.g., kinase inhibition) .
  • Mechanistic Divergence : While this compound targets lipid metabolism pathways, Scabrosin Diacetate induces oxidative stress via ROS generation, illustrating divergent mechanisms among diacetate derivatives .
  • Industrial vs. Pharmaceutical Use : Sodium Diacetate serves as an antimicrobial agent in food preservation, contrasting with this compound’s role in drug development .

Research Findings and Clinical Relevance

  • Antiproliferative Activity: Mono- and diacylated derivatives (e.g., hop flavonoid diacetates in ) show variable growth inhibition in cancer cell lines, suggesting structural acetylation impacts bioactivity. This compound’s antiproliferative effects, if any, remain underexplored compared to its metabolic roles .

Discrepancies and Limitations

  • CAS Number Variability : Conflicting CAS numbers for this compound (191330-56-0 vs. 163380-20-9) suggest possible differences in salt forms or sourcing errors .
  • Data Gaps: Limited comparative studies on deuterated vs. non-deuterated diacetates in vivo necessitate further research to elucidate isotopic effects on efficacy and toxicity.

Actividad Biológica

Ezetimibe-d4 diacetate is a deuterated form of ezetimibe, a selective cholesterol absorption inhibitor primarily used in the management of hyperlipidemia. This article delves into the biological activity, pharmacokinetics, and clinical implications of this compound based on diverse research findings and case studies.

Ezetimibe functions by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for the intestinal absorption of cholesterol. This mechanism leads to a significant reduction in low-density lipoprotein cholesterol (LDL-C) levels, making it a valuable agent in lipid-lowering therapy, particularly for patients who are statin-intolerant or require additional LDL-C lowering beyond what statins can provide .

Pharmacokinetics of this compound

This compound undergoes metabolic conversion to its active form, ezetimibe glucuronide. Studies indicate that after oral administration, more than 80% of ezetimibe is metabolized to this glucuronide form, which exhibits enhanced potency in inhibiting cholesterol absorption compared to the parent compound . The pharmacokinetic profile shows that this compound achieves peak plasma concentrations within several hours post-administration, with a half-life conducive for once-daily dosing.

Lipid-Lowering Effects

Clinical studies have demonstrated that ezetimibe significantly lowers LDL-C levels. For instance, in a study involving patients with type 2 diabetes, adding ezetimibe to simvastatin therapy resulted in a reduction of LDL-C from 99 mg/dL to 66 mg/dL over a two-month period . This effect was accompanied by significant reductions in total cholesterol and apolipoprotein B levels.

Table 1 summarizes the lipid-lowering effects observed in various studies:

Study ReferencePatient PopulationTreatment DurationLDL-C Reduction (%)Notes
Type 2 Diabetics2 months33%Combined with simvastatin
High-Risk PatientsVaries20-30%Effective in clinical settings
Hypercholesterolemia Patients12 weeks50-60%Ezetimibe plus atorvastatin

Safety and Tolerability

Ezetimibe is generally well-tolerated, with adverse events reported at rates similar to placebo. In studies assessing its safety profile, no significant increases in liver enzymes or muscle-related adverse events were observed when used alone or in combination with statins .

Case Studies and Clinical Implications

  • Case Study: Ezetimibe in Statin-Intolerant Patients
    A randomized controlled trial evaluated the efficacy of ezetimibe in patients with a history of statin intolerance. The addition of ezetimibe resulted in a significant LDL-C reduction (28.5%) compared to placebo, demonstrating its utility as an alternative therapy for managing hyperlipidemia in this population .
  • Preclinical Evidence: Atherosclerosis Models
    Animal studies have shown that ezetimibe effectively reduces atherosclerotic lesions. In ApoE knockout mice, treatment with ezetimibe resulted in a significant reduction in plaque formation and overall cardiovascular risk markers . These findings support the hypothesis that ezetimibe not only lowers cholesterol but may also confer protective cardiovascular benefits.

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing and characterizing Ezetimibe-d4 Diacetate in preclinical studies?

  • Deuterium labeling introduces isotopic stability, which is critical for tracking metabolic pathways. Researchers should employ nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structural integrity of the deuterated compound, ensuring ≥98% isotopic purity . Chromatographic techniques (e.g., HPLC) can validate the absence of unlabeled Ezetimibe or diacetate byproducts. Stability studies under varying pH and temperature conditions are essential to confirm the compound’s suitability for in vitro and in vivo experiments .

Q. How does this compound differ pharmacologically from non-deuterated Ezetimibe in cholesterol absorption studies?

  • Deuterium labeling reduces metabolic degradation rates due to the kinetic isotope effect, prolonging the compound’s half-life in hepatic and intestinal tissues. Researchers should design dose-response studies comparing deuterated and non-deuterated forms using Caco-2 cell models or murine intestinal ligated loops to quantify NPC1L1 inhibition efficiency. Data should be normalized to account for isotopic interference in LC-MS/MS analyses .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • High-resolution LC-MS/MS with multiple reaction monitoring (MRM) is optimal, using transitions specific to the deuterated moiety (e.g., m/z 412→271 for Ezetimibe-d4). Isotope dilution methods with internal standards (e.g., Ezetimibe-¹³C₆) minimize matrix effects. Researchers must validate assays for linearity (1–500 ng/mL), precision (CV <15%), and recovery rates (>80%) in plasma, liver homogenates, and fecal samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s Nrf2 activation potency?

  • Discrepancies may arise from assay variability (e.g., luciferase reporter vs. electrophoretic mobility shift assays). To address this, standardize experimental conditions:

  • Use HepG2 cells transfected with ARE-luciferase constructs.
  • Normalize Nrf2 activation to baseline oxidative stress levels (e.g., via glutathione depletion assays).
  • Cross-validate findings with siRNA-mediated Nrf2 knockdown models to confirm specificity .

Q. What experimental designs are optimal for studying the enterohepatic recycling of this compound?

  • Employ bile duct-cannulated rodent models to collect bile and plasma samples at timed intervals post-administration. Use tandem mass spectrometry to distinguish between parent compound and glucuronidated metabolites (e.g., 3-O-acetyl Ezetimibe-d4). Pharmacokinetic parameters (AUC, Cmax, t₁/₂) should be compared to non-deuterated Ezetimibe to quantify isotopic effects on recirculation .

Q. How can researchers mitigate confounding factors when analyzing this compound’s impact on gut microbiota?

  • Contradictory findings (e.g., Bacteroides upregulation vs. suppression) may stem from diet-host-microbiome interactions. To control for this:

  • Use gnotobiotic mice colonized with a defined microbial consortium.
  • Pair 16S rRNA sequencing with metagenomic functional profiling (e.g., PICRUSt2) to link taxonomic shifts to lipid metabolism pathways.
  • Normalize data to baseline fecal bile acid concentrations, as Ezetimibe alters bile acid pools .

Q. What statistical approaches are appropriate for dose-escalation studies of this compound in dyslipidemia models?

  • Apply mixed-effects models to account for inter-individual variability in LDL-C reduction. Use Bayesian hierarchical frameworks to integrate prior data on non-deuterated Ezetimibe’s efficacy. For longitudinal studies, Kaplan-Meier analysis with log-rank tests can evaluate time-to-event endpoints (e.g., atherosclerotic plaque regression) .

Q. Methodological Resources

  • Data Interpretation : Use Bland-Altman plots to assess agreement between isotopic and non-isotopic assay results .
  • Ethical Compliance : Ensure animal studies adhere to ARRIVE guidelines, with protocols pre-registered in platforms like PROSPERO .
  • Conflict Resolution : Apply the CONSORT checklist for clinical trials and STROBE for observational studies to standardize reporting .

Propiedades

IUPAC Name

[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26+,27-/m1/s1/i9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEGDCNFJOXKQY-MDTCGDLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)C)C4=CC=C(C=C4)OC(=O)C)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.